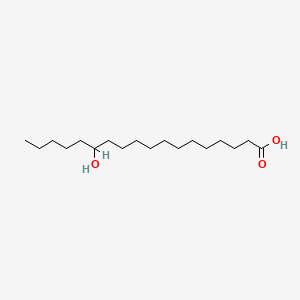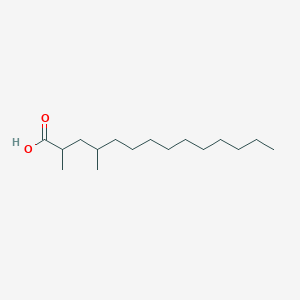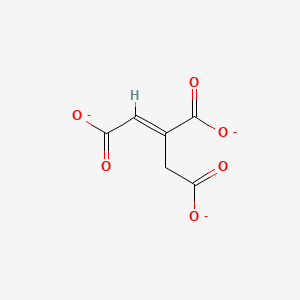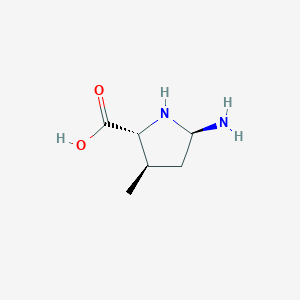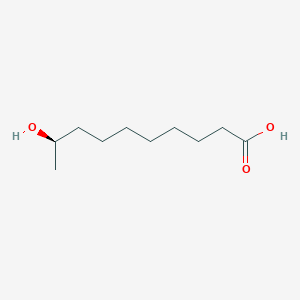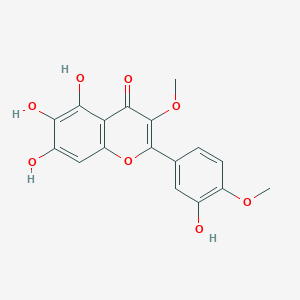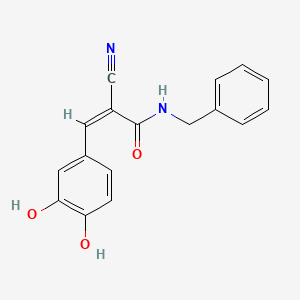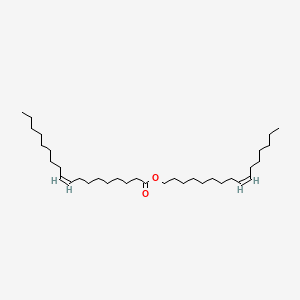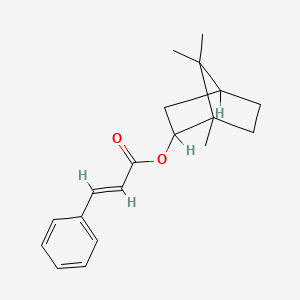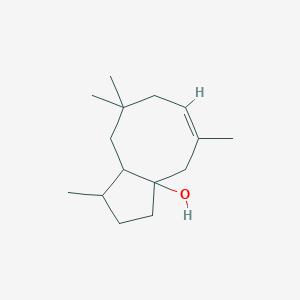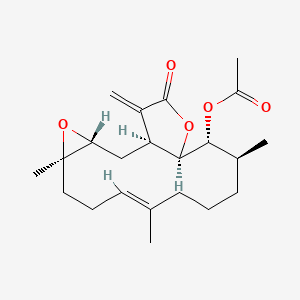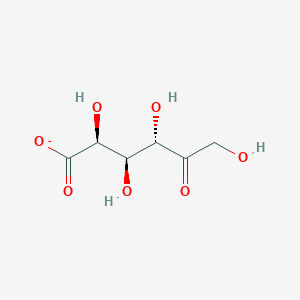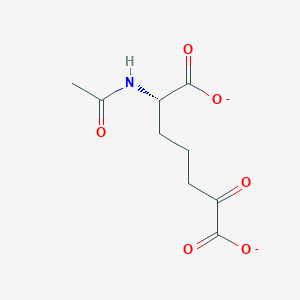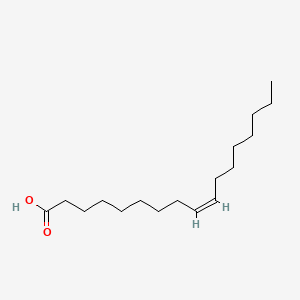
顺式-9-十七碳烯酸
描述
顺式-9-十七碳烯酸: 是一种单不饱和脂肪酸,化学式为 C17H32O2。 它是反刍动物脂肪和乳汁的主要成分 。 该化合物还以其抗真菌特性而闻名,由某些生物防治剂产生 .
科学研究应用
顺式-9-十七碳烯酸具有广泛的科学研究应用:
生化分析
Biochemical Properties
cis-9-Heptadecenoic acid plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the growth and spore germination of certain fungi, indicating its antifungal properties . The interactions between cis-9-Heptadecenoic acid and these biomolecules are crucial for its biological activity.
Cellular Effects
The effects of cis-9-Heptadecenoic acid on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, cis-9-Heptadecenoic acid has been shown to impact the growth and germination of fungal spores, highlighting its potential as an antifungal agent .
Molecular Mechanism
At the molecular level, cis-9-Heptadecenoic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. These interactions are essential for the biological activity of cis-9-Heptadecenoic acid and its role in inhibiting fungal growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cis-9-Heptadecenoic acid change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, the production of cis-9-Heptadecenoic acid by genetically engineered Yarrowia lipolytica was optimized to maximize its yield and stability .
Dosage Effects in Animal Models
The effects of cis-9-Heptadecenoic acid vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses might be beneficial. Understanding the threshold effects and optimal dosages is crucial for its safe and effective use in therapeutic applications .
Metabolic Pathways
cis-9-Heptadecenoic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The biosynthesis of cis-9-Heptadecenoic acid in microorganisms like Yarrowia lipolytica has been optimized to enhance its production .
Transport and Distribution
Within cells and tissues, cis-9-Heptadecenoic acid is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, which are critical for its biological activity .
Subcellular Localization
The subcellular localization of cis-9-Heptadecenoic acid is essential for its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles, influencing its biological effects .
准备方法
合成路线和反应条件: 顺式-9-十七碳烯酸可以通过多种方法合成,包括基因工程微生物的发酵。其中一种方法涉及使用油脂酵母解脂耶氏酵母。 生产通过中心复合设计进行优化,该设计涉及特定浓度的蔗糖、甘油、乙酸钠、丙酸钠和酵母提取物 .
工业生产方法: 顺式-9-十七碳烯酸的工业生产涉及大规模发酵过程。 例如,在 5 升生物反应器中,培养基中脂类和顺式-9-十七碳烯酸的含量在发酵 96 小时后可达到显著浓度 .
化学反应分析
反应类型: 顺式-9-十七碳烯酸经历各种化学反应,包括氧化、还原和取代。
常见试剂和条件:
氧化: 该反应可以使用氧化剂(如高锰酸钾或臭氧)进行。
还原: 还原可以使用氢气在催化剂(如碳载钯)的存在下进行。
取代: 取代反应可以涉及卤素或其他亲核试剂等试剂。
主要产物形成: 这些反应形成的主要产物取决于所用条件和试剂。例如,氧化会导致形成短链脂肪酸,而还原会导致产生饱和脂肪酸。
作用机制
顺式-9-十七碳烯酸发挥作用的机制涉及其与细胞膜的相互作用。在真菌中,它会进入真菌膜,导致膜流动性增加。 这会导致膜蛋白构象改变、膜通透性增加,最终导致细胞质崩解 .
与相似化合物的比较
相似化合物:
顺式-10-十七碳烯酸: 另一种单不饱和脂肪酸,结构类似但双键位置不同.
顺式-9-十五碳烯酸: 一种具有类似性质的短链脂肪酸.
独特性: 顺式-9-十七碳烯酸因其特定的抗真菌特性及其在反刍动物脂肪和乳汁中的显著存在而独一无二 。 它通过微生物发酵的生产方式也使其区别于其他类似脂肪酸 .
相似化合物的比较
cis-10-Heptadecenoic Acid: Another monounsaturated fatty acid with a similar structure but differing in the position of the double bond.
cis-9-Pentadecenoic Acid: A shorter-chain fatty acid with similar properties.
Uniqueness: cis-9-Heptadecenoic Acid is unique due to its specific antifungal properties and its significant presence in ruminant fat and milk . Its production through microbial fermentation also sets it apart from other similar fatty acids .
属性
IUPAC Name |
(Z)-heptadec-9-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h8-9H,2-7,10-16H2,1H3,(H,18,19)/b9-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBYPNXLFMSGKH-HJWRWDBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C\CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101020795 | |
| Record name | (Z)-9-Heptadecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101020795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 9Z-Heptadecenoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062437 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1981-50-6 | |
| Record name | Margaroleic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1981-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Heptadecenoic acid, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001981506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Z)-9-Heptadecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101020795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9Z-Heptadecenoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062437 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of cis-9-Heptadecenoic acid (CHDA) as an antifungal agent?
A1: Research suggests that CHDA's antifungal activity is primarily linked to its interaction with fungal cell membranes. [] While the exact mechanism is not fully elucidated, it is proposed that CHDA partitions into the membrane, leading to increased fluidity. [] This effect is more pronounced in fungi with lower sterol content, as sterols can buffer against fluidity changes. [] The increased membrane disorder likely disrupts membrane protein function, increases permeability, and ultimately leads to cell death. [] Interestingly, CHDA doesn't seem to directly interact with sterols or undergo modification by the fungi. []
Q2: Are there differences in susceptibility to CHDA among different fungal species?
A2: Yes, sensitivity to CHDA varies considerably among fungi. [] Studies indicate that fungi with intrinsically low sterol content are more susceptible to CHDA's effects. [] This susceptibility is less dependent on the level of unsaturation in phospholipid fatty acids. [] This suggests that the ability of fungal membranes to buffer fluidity changes, largely determined by sterol content, plays a crucial role in CHDA sensitivity.
Q3: Beyond its antifungal properties, what other applications does cis-9-Heptadecenoic acid have?
A3: cis-9-Heptadecenoic acid has shown potential in the treatment of skin conditions. It has been explored for its use in treating psoriasis and allergies. [] Additionally, it can serve as a valuable resource in the chemical industry. For instance, it can be utilized in the production of biofuel. []
Q4: Can cis-9-Heptadecenoic acid be produced through microbial fermentation?
A4: Yes, cis-9-Heptadecenoic acid can be produced through fermentation using genetically engineered strains of the oleaginous yeast Yarrowia lipolytica. [] This yeast has been successfully modified to optimize the biosynthesis of cis-9-Heptadecenoic acid, achieving significant yields in laboratory settings. []
Q5: How is the production of cis-9-Heptadecenoic acid by Yarrowia lipolytica optimized?
A5: Researchers have utilized a design of experiment strategy, specifically a central composite design, to optimize cis-9-Heptadecenoic acid production in Yarrowia lipolytica. [] This approach involves systematically varying factors like carbon source type and concentration (sucrose, glycerol, sodium acetate, sodium propionate) and nitrogen source (yeast extract) to determine the optimal combination for maximizing both cell density and cis-9-Heptadecenoic acid content in the produced lipids. [] This method allows for efficient identification of fermentation conditions that yield the highest amount of the desired fatty acid.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



